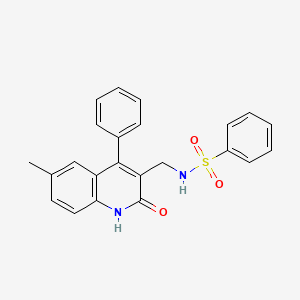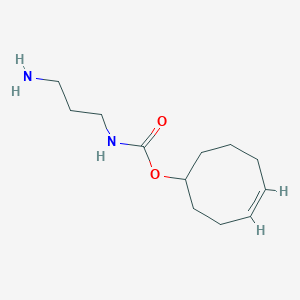
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide, also known as L-732,138, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin regulation.
Mécanisme D'action
The mechanism of action of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide involves the inhibition of DPP-IV, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion, suppress glucagon secretion, and enhance glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide include improved glucose tolerance, increased insulin secretion, enhanced insulin sensitivity, and reduced hepatic glucose production. Moreover, this compound has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on glucose metabolism and insulin regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide in lab experiments include its high potency and specificity for DPP-IV inhibition, its well-characterized mechanism of action, and its availability as a commercial product. However, the limitations of using this compound include its relatively high cost and the potential for off-target effects on other enzymes or receptors.
Orientations Futures
There are several future directions for the research on N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide. One direction is to investigate the long-term effects of DPP-IV inhibition on glucose metabolism, insulin secretion, and insulin sensitivity in animal models and human subjects. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, the development of new DPP-IV inhibitors with improved potency, selectivity, and safety profiles is an ongoing area of research.
Méthodes De Synthèse
The synthesis method of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide involves the condensation of 6-methyl-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbaldehyde with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide has been widely used in scientific research as a tool to study the role of DPP-IV in glucose metabolism and insulin regulation. This compound has been used to investigate the effects of DPP-IV inhibition on glucose tolerance, insulin secretion, and insulin sensitivity in animal models and human subjects. Moreover, N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide has been used in the development of new drugs for the treatment of type 2 diabetes mellitus.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-16-12-13-21-19(14-16)22(17-8-4-2-5-9-17)20(23(26)25-21)15-24-29(27,28)18-10-6-3-7-11-18/h2-14,24H,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGFHXJHHFHCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CNS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Bis[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2695544.png)

![N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2695546.png)
![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)
![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)

![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)


![methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2695566.png)